7-carboxy-N-allylindole

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H11NO2 |

|---|---|

Molecular Weight |

201.22 g/mol |

IUPAC Name |

1-prop-2-enylindole-7-carboxylic acid |

InChI |

InChI=1S/C12H11NO2/c1-2-7-13-8-6-9-4-3-5-10(11(9)13)12(14)15/h2-6,8H,1,7H2,(H,14,15) |

InChI Key |

VYFUFGKRYOXXPZ-UHFFFAOYSA-N |

Canonical SMILES |

C=CCN1C=CC2=C1C(=CC=C2)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to 1-allyl-1H-indole-7-carboxylic acid: Synthesis, Characterization, and Therapeutic Potential

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of natural products and synthetic drugs.[1] This guide provides a detailed technical overview of a specific derivative, 1-allyl-1H-indole-7-carboxylic acid, a molecule designed to leverage the therapeutic potential of the indole scaffold. While direct literature on this exact compound is sparse, this document, written from the perspective of a Senior Application Scientist, synthesizes established principles of indole chemistry to present a robust framework for its synthesis, characterization, and potential applications. We will explore a validated synthetic pathway, predict its spectroscopic profile for unambiguous identification, and discuss its potential as a versatile building block for drug discovery, particularly in oncology, metabolic diseases, and anti-inflammatory research. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to exploit novel indole derivatives in their therapeutic programs.

The Indole-7-Carboxylic Acid Scaffold: A Foundation for Drug Discovery

The indole ring system is a bicyclic aromatic heterocycle that forms the core of essential biomolecules like the amino acid tryptophan and the neurotransmitter serotonin.[2] Its unique electronic properties and rigid structure make it an ideal scaffold for interacting with a wide range of biological targets. Consequently, indole derivatives have been successfully developed into drugs for numerous conditions.[3][4] Notable examples include the anti-inflammatory drug Indomethacin, the vinca alkaloids Vinblastine and Vincristine used in cancer chemotherapy, and novel agents targeting metabolic disorders.[2][5]

The subject of this guide, 1-allyl-1H-indole-7-carboxylic acid, incorporates three key functional regions, each offering distinct opportunities for chemical modification and biological interaction:

-

The Indole Core: Provides a rigid, aromatic platform for molecular recognition.

-

The C7-Carboxylic Acid: A critical functional group that can act as a hydrogen bond donor/acceptor, a handle for forming esters or amides, and a key pharmacophore in its own right, as seen in derivatives targeting the GLP-1 receptor.[6]

-

The N1-Allyl Group: Introduces a flexible, reactive moiety. The nitrogen substitution prevents the formation of N-H hydrogen bonds, altering the molecule's solubility and binding properties. The terminal double bond is a site for further chemical elaboration.

This combination of features makes 1-allyl-1H-indole-7-carboxylic acid a promising and strategically designed scaffold for building libraries of novel bioactive compounds.

Physicochemical Properties and Structural Analysis

The fundamental identity of a chemical entity begins with its structure and associated properties. These data are critical for experimental design, analysis, and regulatory documentation.

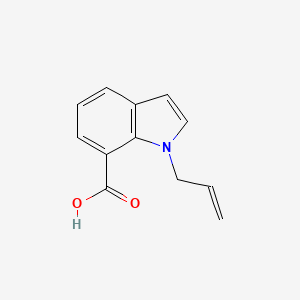

Caption: Chemical structure of 1-allyl-1H-indole-7-carboxylic acid.

Table 1: Physicochemical and Identification Data

| Property | Value | Source |

| IUPAC Name | 1-(prop-2-en-1-yl)-1H-indole-7-carboxylic acid | - |

| Molecular Formula | C₁₂H₁₁NO₂ | Calculated |

| Molecular Weight | 201.22 g/mol | Calculated |

| Parent Compound CAS | 1670-83-3 (for 1H-Indole-7-carboxylic acid) | [7][8] |

| Predicted XLogP3 | ~2.8-3.0 | Estimated based on constituents[7][9] |

| Appearance | Off-white to pale yellow solid (Predicted) | - |

| Solubility | Soluble in organic solvents (DMSO, DMF, Methanol); low solubility in water | [8] |

Synthesis of 1-allyl-1H-indole-7-carboxylic acid

A robust and reproducible synthesis is paramount for any chemical entity intended for research or development. The proposed synthesis follows a logical and field-proven pathway: N-alkylation of the indole nitrogen. Since the starting material, indole-7-carboxylic acid, possesses an acidic proton on both the nitrogen and the carboxylic acid, a key strategic decision involves the order of operations. Direct allylation can be complicated by competitive deprotonation. A more controlled approach involves protecting the carboxylic acid as an ester, performing the N-alkylation, and then deprotecting the ester to yield the final product.

Caption: Synthetic workflow for 1-allyl-1H-indole-7-carboxylic acid.

Experimental Protocol

Materials and Reagents:

-

1H-Indole-7-carboxylic acid (CAS: 1670-83-3)

-

Methanol (Anhydrous)

-

Sulfuric Acid (Concentrated)

-

Sodium Hydride (60% dispersion in mineral oil)

-

Dimethylformamide (DMF, Anhydrous)

-

Allyl Bromide

-

Lithium Hydroxide (or Sodium Hydroxide)

-

Tetrahydrofuran (THF)

-

Ethyl Acetate, Hexanes, Diethyl Ether, Saturated Sodium Bicarbonate, Brine, Water

-

Anhydrous Magnesium Sulfate

Step 1: Esterification (Methyl Ester Protection)

-

To a solution of 1H-Indole-7-carboxylic acid (1.0 eq) in anhydrous methanol, add a catalytic amount of concentrated sulfuric acid (approx. 2-3 drops).

-

Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

-

Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield methyl 1H-indole-7-carboxylate, which can often be used in the next step without further purification.

-

Causality: The acidic catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to attack by methanol. This Fischer esterification is an equilibrium process driven to completion by using methanol as the solvent.

-

Step 2: N-Allylation

-

To a stirred suspension of Sodium Hydride (1.2 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon), add a solution of methyl 1H-indole-7-carboxylate (1.0 eq) in DMF dropwise.

-

Allow the mixture to stir at 0 °C for 30 minutes. The evolution of hydrogen gas should be observed.

-

Add Allyl Bromide (1.1 eq) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting indole ester (typically 2-4 hours).

-

Carefully quench the reaction by the slow addition of water at 0 °C.

-

Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate.

-

Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain pure methyl 1-allyl-1H-indole-7-carboxylate.

-

Causality: Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the indole nitrogen (pKa ~17), creating a highly nucleophilic indole anion. This anion then readily attacks the electrophilic carbon of allyl bromide in a classic Sₙ2 reaction.

-

Step 3: Hydrolysis (Deprotection)

-

Dissolve the purified methyl 1-allyl-1H-indole-7-carboxylate (1.0 eq) in a mixture of THF and water (e.g., 3:1 ratio).

-

Add Lithium Hydroxide (2-3 eq) and stir the mixture at room temperature. Monitor the reaction by TLC.

-

Once the reaction is complete, remove the THF under reduced pressure.

-

Acidify the remaining aqueous solution to pH ~2-3 with 1M HCl at 0 °C. A precipitate should form.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, 1-allyl-1H-indole-7-carboxylic acid.

-

Causality: The hydroxide ion acts as a nucleophile, attacking the ester's carbonyl carbon. The subsequent collapse of the tetrahedral intermediate and acidification protonates the resulting carboxylate salt to yield the desired carboxylic acid.

-

Spectroscopic Characterization and Analysis

Unambiguous structural confirmation is a non-negotiable step in synthesis. The following table outlines the predicted spectroscopic data for 1-allyl-1H-indole-7-carboxylic acid, which serves as a benchmark for validating the experimental outcome.

Table 2: Predicted Spectroscopic Data for Structural Verification

| Technique | Predicted Key Signals and Features |

| ¹H NMR | ~13.0 ppm (s, 1H): Carboxylic acid proton (broad).~7.8-8.0 ppm (d, 1H): Aromatic proton adjacent to the carboxylic acid (H6).~7.0-7.5 ppm (m, 3H): Remaining aromatic and indole C2 protons.~5.9-6.1 ppm (m, 1H): Allyl internal methine proton (-CH=).~5.0-5.2 ppm (m, 4H): N-CH₂-allyl protons and terminal allyl (=CH₂) protons. |

| ¹³C NMR | ~170 ppm: Carboxylic acid carbonyl carbon.[10]~133 ppm: Allyl internal methine carbon (-CH=).~117 ppm: Terminal allyl carbon (=CH₂).~100-140 ppm: Aromatic and indole carbons.~50 ppm: N-CH₂-allyl carbon. |

| IR Spectroscopy | ~2500-3300 cm⁻¹: Broad O-H stretch of the carboxylic acid.~1680-1710 cm⁻¹: Strong C=O stretch of the carboxylic acid.[11]~1640 cm⁻¹: C=C stretch of the allyl group.~3050-3100 cm⁻¹: Aromatic and vinylic C-H stretches. |

| Mass Spec. (ESI-) | [M-H]⁻ at m/z 200.07 |

Reactivity and Potential for Derivatization

The true value of 1-allyl-1H-indole-7-carboxylic acid for a drug development professional lies in its potential as a versatile synthetic intermediate. Its structure contains multiple handles for further chemical modification to explore structure-activity relationships (SAR).

Caption: Potential derivatization pathways for SAR studies.

-

Amide Formation: The carboxylic acid can be readily converted to a diverse range of amides using standard coupling reagents (e.g., EDCI, HATU). This is a cornerstone of medicinal chemistry for probing interactions with biological targets.

-

Esterification: The formation of esters can be used to create prodrugs, improving pharmacokinetic properties like cell permeability and oral bioavailability.

-

Allyl Group Modification: The double bond is a hub of reactivity. It can be hydrogenated to the propyl derivative, dihydroxylated to a diol, or epoxidized, each modification dramatically altering the steric and electronic profile of the N1-substituent.

Applications in Medicinal Chemistry and Drug Discovery

While 1-allyl-1H-indole-7-carboxylic acid is a novel scaffold, the therapeutic activities of closely related indole carboxylic acids provide a strong rationale for its investigation in several disease areas.[2][4]

Table 3: Biological Activities of Related Indole Carboxylic Acid Derivatives

| Derivative Class | Biological Target / Activity | Therapeutic Area | Reference |

| Indolecarboxylic Acids | Glucagon-like peptide-1 receptor (GLP-1R) Agonists | Type 2 Diabetes, Obesity | [6] |

| 7-Nitro-indole-2-carboxylic Acids | Fructose-1,6-bisphosphatase (FBPase) Allosteric Inhibitors | Type 2 Diabetes | [12] |

| Indole-3-carboxylic Acid Esters | Anticancer Agents | Oncology | [13] |

| General Indole Derivatives | Anti-proliferative, Apoptosis Induction | Oncology | [5] |

| General Indole Derivatives | Anti-inflammatory (COX-2, NF-κB modulation) | Inflammation | [2] |

The structural features of 1-allyl-1H-indole-7-carboxylic acid make it an excellent candidate for building libraries aimed at these and other targets. The C7-carboxylic acid moiety is a known pharmacophore for FBPase inhibitors and GLP-1R agonists.[6][12] The N1-allyl group allows for fine-tuning of lipophilicity and provides a vector for exploring deeper pockets within a target protein's binding site. Its potential as a precursor for potent anticancer agents is also significant, given the broad anti-proliferative activity of many indole derivatives.[5][13]

Conclusion

1-allyl-1H-indole-7-carboxylic acid stands as a strategically designed chemical scaffold with significant potential for modern drug discovery. This guide has provided a comprehensive, technically grounded framework for its synthesis via a robust, multi-step protocol and its unambiguous characterization using standard spectroscopic methods. By analyzing the reactivity of its constituent functional groups and drawing on the established biological activities of related indole structures, we have highlighted its promise as a versatile building block for developing novel therapeutics. Researchers in oncology, metabolic disease, and inflammation should consider this molecule a valuable starting point for generating new chemical entities with enhanced potency, selectivity, and drug-like properties.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 85625, 1-(Allyl)-1H-indole. Available from: [Link]

-

Fei, J., et al. (2025). Discovery and optimization of novel indolecarboxylic acid derivative as potent glucagon-like peptide-1 receptor agonists. Molecular Diversity. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 74281, 1H-Indole-7-carboxylic acid. Available from: [Link]

-

Al-Ostoot, F.H., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules. Available from: [Link]

-

Majumdar, P., & Panda, S. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances. Available from: [Link]

-

Saeed, F., & Khurshid, M. (2023). Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. Letters in Organic Chemistry. Available from: [Link]

-

Al-Ostoot, F.H., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). ResearchGate. Available from: [Link]

-

LibreTexts Chemistry. Spectroscopy of Carboxylic Acid Derivatives. Available from: [Link]

-

Oregon State University. Spectroscopy of Carboxylic Acid Derivatives. Available from: [Link]

-

Wiley-VCH. SpectraBase for 1H-Indole-2-carboxylic acid, 6-methoxy-7-(2-propenyl)-, methyl ester. Available from: [Link]

-

Li, Y., et al. (2023). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Chemistry. Available from: [Link]

-

Al-Wabli, R.I., et al. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Molecules. Available from: [Link]

-

NIST. 1H-Indole-2-carboxylic acid, 1-methyl-. Available from: [Link]

-

Wen, X., et al. (2014). Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

-

Organic Syntheses. 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Available from: [Link]

-

PubChemLite. 1h-indole-7-carboxylic acid, 3-((8-carboxy-1-naphthalenyl)carbonyl)-. Available from: [Link]

-

Michigan State University. Carboxylic Acid Reactivity. Available from: [Link]

-

Miller, M.C., et al. (2014). Indole carboxylic acid esters of melampomagnolide B are potent anticancer agents against both hematological and solid tumor cells. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Discovery and optimization of novel indolecarboxylic acid derivative as potent glucagon-like peptide‑1 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1H-Indole-7-carboxylic acid | C9H7NO2 | CID 74281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Indole-7-carboxylic acid, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 9. 1-(Allyl)-1H-indole | C11H11N | CID 85625 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]

- 11. 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 12. Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Indole carboxylic acid esters of melampomagnolide B are potent anticancer agents against both hematological and solid tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

7-carboxy-N-allylindole CAS number and properties

The following technical guide details the properties, synthesis, and applications of 7-carboxy-N-allylindole (systematically 1-allyl-1H-indole-7-carboxylic acid ).

Strategic Intermediate for Tricyclic Indole Alkaloids and Allosteric Inhibitors

Part 1: Compound Identity & Core Properties[1][2]

7-carboxy-N-allylindole is a specialized heterocyclic building block. Unlike its more common isomer (indole-2-carboxylic acid), the 7-carboxy derivative provides a unique geometry for molecular recognition, placing the carboxylic acid in proximity to the N1-substituent. This proximity is critical for the synthesis of fused tricyclic systems (e.g., pyrrolo[3,2,1-ij]quinolines) found in potent antitumor agents like Duocarmycins.

| Property | Data / Description |

| Systematic Name | 1-allyl-1H-indole-7-carboxylic acid |

| Common Name | 7-Carboxy-N-allylindole |

| Parent Scaffold CAS | 1670-83-3 (1H-Indole-7-carboxylic acid) |

| Derivative Status | Custom synthesis intermediate; typically prepared in situ or on-demand. |

| Molecular Formula | C₁₂H₁₁NO₂ |

| Molecular Weight | 201.22 g/mol |

| Predicted pKa | ~4.2 (Carboxylic acid), -2.1 (Indole NH proton is replaced) |

| Solubility | Soluble in DMSO, DMF, MeOH, DCM; Sparingly soluble in water. |

| Appearance | Off-white to pale yellow solid (recrystallized). |

Part 2: Synthesis & Experimental Protocols

The synthesis of 7-carboxy-N-allylindole requires careful control of regioselectivity. Direct alkylation of the carboxylic acid can lead to esterification (O-alkylation) vs. N-alkylation. The most robust protocol involves protection-alkylation-deprotection .

Workflow Diagram (Graphviz)

Caption: Step-wise synthetic route ensuring N-selectivity via ester protection.

Detailed Protocol

Step 1: Esterification (Protection)

-

Dissolve 1H-indole-7-carboxylic acid (1.0 eq) in anhydrous Methanol (0.2 M).

-

Add concentrated H₂SO₄ (0.1 eq) dropwise at 0°C.

-

Reflux for 12 hours. Monitor by TLC (Hexane:EtOAc 3:1).

-

Concentrate, neutralize with sat. NaHCO₃, and extract with EtOAc.[1]

-

Yield: ~95% Methyl 1H-indole-7-carboxylate.

Step 2: N-Allylation (Critical Step) Rationale: The indole nitrogen is weakly acidic (pKa ~16). Sodium hydride (NaH) is used to deprotonate N1, creating a potent nucleophile that attacks allyl bromide.

-

Suspend NaH (60% in oil, 1.2 eq) in anhydrous DMF at 0°C under Argon.

-

Add Methyl 1H-indole-7-carboxylate (1.0 eq) dissolved in DMF dropwise. Stir for 30 min (H₂ gas evolution).

-

Add Allyl Bromide (1.2 eq) dropwise.

-

Warm to Room Temperature (RT) and stir for 2–4 hours.

-

Quench: Pour into ice water. Extract with Et₂O (to remove DMF).

-

Purification: Flash chromatography (SiO₂, Hexane/EtOAc gradient).

-

Data: ¹H NMR will show characteristic allyl signals: multiplet at ~6.0 ppm (–CH=), doublets at ~5.1–5.2 ppm (=CH₂), and doublet at ~4.8 ppm (N–CH₂).[2]

Step 3: Saponification (Deprotection)

-

Dissolve the N-allyl ester in THF:Water (3:1).

-

Add LiOH·H₂O (3.0 eq). Stir at 50°C for 4 hours.

-

Acidify to pH 3 with 1M HCl. The product usually precipitates.

-

Filter and dry. Recrystallize from Ethanol/Water if necessary.

Part 3: Applications in Drug Discovery[1]

1. Precursor to Duocarmycin Pharmacophores

The primary utility of 7-carboxy-N-allylindole lies in its ability to undergo radical cyclization . The N-allyl group serves as a radical acceptor.

-

Mechanism: Treatment with tributyltin hydride (Bu₃SnH) and AIBN generates an aryl radical at the 7-position (if a halide is present) or allows oxidative cyclization.

-

Result: Formation of the pyrrolo[3,2,1-ij]quinoline core, the DNA-alkylating warhead of Duocarmycin and CC-1065 analogs.

2. Allosteric Pocket Targeting (HCV & Bcl-2)

Indole-7-carboxylic acids are privileged scaffolds for allosteric inhibition because the 7-carboxyl group directs substituents into specific hydrophilic pockets of enzymes.

-

HCV NS5B Polymerase: N-substituted indole-7-carboxylic acids bind to the "thumb" domain, locking the enzyme in an inactive conformation.

-

Structure-Activity Relationship (SAR): The N-allyl group provides hydrophobic bulk that fits into lipophilic clefts, while the 7-COOH interacts with arginine or lysine residues (salt bridge).

Mechanistic Diagram: Radical Cyclization to Tricyclic Core

Caption: The N-allyl group is essential for constructing the tricyclic pharmacophore via 5-exo-trig radical cyclization.

References

-

Preparation of Indole-7-carboxylic Acid Derivatives: Source: PubChem.[3] 1H-Indole-7-carboxylic acid (CAS 1670-83-3).[4] URL:[Link]

-

Radical Cyclization of N-Allyl Indoles: Source: National Institutes of Health (PMC). Cyclization of Free Radicals at the C-7 Position of Ethyl Indole–2-carboxylate Derivatives. URL:[Link]

-

Indole Scaffolds in Medicinal Chemistry: Source: MDPI. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery. URL:[Link]

-

Synthesis of N-Substituted Indoles (General Protocol): Source: Organic Chemistry Portal. Synthesis of Indoles via N-Alkylation. URL:[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indole-7-carboxaldehyde | C9H7NO | CID 2734629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Indole-7-carboxylic acid, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

1-allylindole-7-carboxylic acid pubchem CID

An In-depth Technical Guide to 1-Allylindole-7-Carboxylic Acid: Synthesis, Properties, and Potential Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-allylindole-7-carboxylic acid, a substituted indole derivative. While a dedicated PubChem Compound ID (CID) for this specific molecule is not currently available, this document synthesizes established chemical principles and data from related compounds to offer a robust resource for researchers, scientists, and professionals in drug development. The focus is on the synthetic accessibility, predicted physicochemical properties, and potential therapeutic applications of this compound, grounded in the rich chemistry of the indole scaffold.

The Indole Nucleus: A Privileged Scaffold in Medicinal Chemistry

The indole ring system, a fusion of a benzene and a pyrrole ring, is a cornerstone of medicinal chemistry.[1] This aromatic heterocyclic structure is prevalent in a vast array of natural products and synthetic compounds with significant biological activities.[1] Its unique electronic properties, particularly the high reactivity of the C3 position towards electrophiles, make it a versatile template for chemical modification.[1][2]

Substitutions at the N1 and C7 positions of the indole ring can profoundly influence the molecule's pharmacological profile. N1-alkylation, such as the introduction of an allyl group, can enhance lipophilicity and modulate binding interactions with biological targets.[3][4] The carboxylic acid group at the C7 position introduces a polar, ionizable handle that can improve aqueous solubility and serve as a key interaction point with protein active sites.[5] The combination of these two functionalities in 1-allylindole-7-carboxylic acid presents an intriguing scaffold for exploring novel therapeutic agents.

Physicochemical Properties and Their Implications

| Property | Predicted Value | Implication in Drug Discovery |

| Molecular Weight | ~201.22 g/mol | Compliant with Lipinski's Rule of Five, suggesting good potential for oral bioavailability. |

| logP (Octanol-Water Partition Coefficient) | ~2.5 - 3.0 | Indicates a balance between hydrophilicity and lipophilicity, which is favorable for cell membrane permeability. |

| pKa (Acid Dissociation Constant) | ~4.0 - 4.5 | The carboxylic acid group will be mostly ionized at physiological pH, enhancing aqueous solubility. |

| Hydrogen Bond Donors | 1 (from carboxylic acid) | Contributes to interactions with biological targets and solubility. |

| Hydrogen Bond Acceptors | 2 (from carboxylic acid oxygens) | Important for target binding and solubility. |

| Polar Surface Area (PSA) | ~49.3 Ų | Suggests good potential for blood-brain barrier penetration. |

The presence of the carboxylic acid group is particularly significant, as it can be leveraged to improve the pharmacokinetic properties of a lead compound.[5] However, its ionization at physiological pH might limit passive diffusion across biological membranes, a factor that can be modulated through prodrug strategies, such as esterification.[5]

Synthesis and Methodologies

The synthesis of 1-allylindole-7-carboxylic acid can be approached through a few logical pathways. The most direct route involves the N-allylation of indole-7-carboxylic acid or its corresponding ester.

Proposed Synthetic Pathway

A robust synthetic strategy would involve the protection of the carboxylic acid as an ester, followed by selective N-allylation, and concluding with ester hydrolysis to yield the target compound. This approach prevents potential side reactions involving the acidic proton of the carboxylic acid during the N-alkylation step.

Caption: Proposed synthetic workflow for 1-allylindole-7-carboxylic acid.

Experimental Protocol: N-Allylation of Indole-7-Carboxylic Acid Methyl Ester

This protocol is adapted from established methods for the N-alkylation of indole derivatives.[6] The choice of a palladium catalyst can enhance the selectivity for N-allylation over the typically more reactive C3 position.[4]

Materials:

-

Indole-7-carboxylic acid methyl ester

-

Allyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add indole-7-carboxylic acid methyl ester (1.0 eq), anhydrous potassium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).

-

Solvent and Reagent Addition: Add anhydrous DMF to the flask to dissolve the solids. Stir the mixture under a nitrogen atmosphere. Add allyl bromide (1.2 eq) dropwise to the reaction mixture at room temperature.

-

Reaction Conditions: Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water (3 x) and then with brine solution (1 x).

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 1-allylindole-7-carboxylic acid methyl ester.

-

Hydrolysis: The purified ester is then dissolved in a mixture of methanol and water, and sodium hydroxide (2.0 eq) is added. The mixture is stirred at room temperature or gently heated until the ester is fully consumed (monitored by TLC). The reaction is then acidified with HCl, and the product is extracted with ethyl acetate. The organic layer is washed, dried, and concentrated to yield 1-allylindole-7-carboxylic acid.

Causality Behind Experimental Choices:

-

Base (K₂CO₃): A moderately strong base is used to deprotonate the indole nitrogen, making it nucleophilic for the reaction with allyl bromide.

-

Palladium Catalyst: The use of a palladium catalyst system is known to favor N-allylation of indoles, potentially through the formation of a π-allyl palladium complex, thus improving regioselectivity.[4]

-

Anhydrous Conditions: The reaction is carried out under anhydrous conditions to prevent the quenching of the indole anion and to avoid side reactions.

Potential Applications and Research Directions

The unique structural features of 1-allylindole-7-carboxylic acid suggest several avenues for research and potential applications.

As Dopamine Receptor Ligands

Derivatives of indole carboxylic acids have been investigated as selective ligands for dopamine receptors, particularly the D3 subtype.[7] The structural similarities suggest that 1-allylindole-7-carboxylic acid could be a starting point for developing novel modulators of dopaminergic signaling, which is implicated in various neurological and psychiatric disorders.

Caption: Hypothetical modulation of D3 dopamine receptor signaling.

Antiviral and Anticancer Potential

The indole nucleus is a common motif in many antiviral and anticancer agents.[8] The N-allyl group can enhance the lipophilicity and cell permeability of the molecule, potentially improving its efficacy. Further screening of 1-allylindole-7-carboxylic acid and its derivatives in relevant biological assays is warranted.

Agrochemical Applications

Indole-3-acetic acid is a natural plant hormone (auxin), and synthetic indole derivatives are used as herbicides.[9] Recent studies have shown that indole-3-carboxylic acid derivatives can act as antagonists of the auxin receptor TIR1, exhibiting significant herbicidal activity.[9] This suggests a potential application for 1-allylindole-7-carboxylic acid in agriculture.

Conclusion

1-Allylindole-7-carboxylic acid represents a promising, yet underexplored, chemical entity. Its synthesis is achievable through established methods in indole chemistry, particularly selective N-allylation. The combination of an N-allyl group and a C7-carboxylic acid on the indole scaffold provides a unique set of physicochemical properties that are desirable in both pharmaceutical and agrochemical research. This technical guide provides a foundational understanding of its synthesis, properties, and potential applications, aiming to stimulate further investigation into this and related indole derivatives.

References

-

Schillinger, E., & Loge, O. (1973). Effects of derivatives of indole carboxylic acids on carbohydrate metabolism of the rat. Biochemical Pharmacology, 22(7), 841-848. [Link]

-

Kumar, A., et al. (2012). Synthesis and in vitro pharmacological evaluation of indolyl carboxylic amide analogues as D3 dopamine receptor selective ligands. Bioorganic & Medicinal Chemistry Letters, 22(1), 540-544. [Link]

-

Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review. (2025). Cureus, 17(5), e75844. [Link]

-

Stanley, L. M., & Hartwig, J. F. (2010). Iridium-Catalyzed Regio- and Enantioselective N-Allylation of Indoles. Angewandte Chemie International Edition, 49(42), 7749-7751. [Link]

-

Terashima, M., & Fujioka, M. (1983). A DIRECT N-ACYLATION OF INDOLE WITH CARBOXYLIC ACIDS. Heterocycles, 20(8), 1535-1537. [Link]

-

Sapi, J., & Dąbrowska, E. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Symmetry, 12(7), 1184. [Link]

-

Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. (2025). The Chemical Record, 25(1), e202500121. [Link]

-

Recent advances in the synthesis of indoles and their applications. (2025). Organic & Biomolecular Chemistry, 23(40), 9155-9175. [Link]

-

Palladium-Catalyzed Selective N-Allylation of Indoles assisted by PEG-Water System. (2026). ResearchGate. [Link]

-

Recent Progress Concerning the N-Arylation of Indoles. (2021). Molecules, 26(17), 5174. [Link]

-

Substituted carboxylic compound synthesis by allylation. Organic Chemistry Portal. [Link]

-

Recent Developments on Synthesis of Indole Derivatives Through Green Approaches and Their Pharmaceutical Applications. (2023). ResearchGate. [Link]

-

Preparation of allenyl carboxylic acid 7. Reagents and conditions... ResearchGate. [Link]

- N-alkylation of indole derivatives. (2006).

-

The Copper-Catalyzed N-Arylation of Indoles. (2002). Journal of the American Chemical Society, 124(35), 10300-10301. [Link]

-

Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. (2016). Bioactive Carboxylic Compound Classes: Pharmaceuticals and Agrochemicals, 1-26. [Link]

-

Selenium Catalyzed Oxidation of Aldehydes: Green Synthesis of Carboxylic Acids and Esters. (2015). Molecules, 20(6), 10639-10651. [Link]

-

Synthesis of N ‐Protected/Free Indole‐7‐Carboxaldehyde. (2008). Synthetic Communications, 38(24), 4343-4351. [Link]

-

Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. (2022). Frontiers in Chemistry, 10, 976359. [Link]

Sources

- 1. Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in the synthesis of indoles and their applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. US7067676B2 - N-alkylation of indole derivatives - Google Patents [patents.google.com]

- 7. Synthesis and in vitro pharmacological evaluation of indolyl carboxylic amide analogues as D3 dopamine receptor selective ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pcbiochemres.com [pcbiochemres.com]

- 9. Frontiers | Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists [frontiersin.org]

Investigating the Biological Activity of N-Allyl Indole-7-Carboxylic Acid Derivatives: A Framework for Discovery

An In-Depth Technical Guide:

Abstract: The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic drugs with diverse pharmacological profiles.[1] This guide provides a comprehensive framework for the synthesis, characterization, and biological evaluation of a promising, yet underexplored, class of compounds: N-allyl indole-7-carboxylic acid derivatives. By strategically combining the versatile indole core with an N-allyl group and a C-7 carboxylic acid handle, researchers can generate novel molecular entities with significant therapeutic potential. This document details the scientific rationale for exploring these derivatives, provides robust, step-by-step protocols for investigating their anticancer, anti-inflammatory, and antimicrobial activities, and offers insights into the underlying mechanisms of action. It is intended for researchers, scientists, and drug development professionals seeking to explore new chemical spaces in the quest for next-generation therapeutics.

Part 1: The Rationale - A Privileged Scaffold for Drug Discovery

The design of novel therapeutic agents often involves the strategic modification of known pharmacophores. The N-allyl indole-7-carboxylic acid scaffold is a prime example of such a design, built upon three key structural components, each contributing to its potential as a biologically active agent.

The Indole Core: A Foundation of Biological Versatility

The indole ring system is considered a "privileged scaffold" due to its ability to bind to numerous receptors and enzymes in a specific and high-affinity manner.[2][3] Its presence in essential biomolecules like the amino acid tryptophan and the neurotransmitter serotonin underscores its fundamental biological relevance.[4] In drug discovery, indole derivatives have been successfully developed into a wide array of therapeutics, including anti-inflammatory drugs like Indomethacin, anticancer agents like Vincristine, and antimigraine compounds like Sumatriptan.[4][5] The documented activities of the indole nucleus are vast, spanning anticancer, antimicrobial, antiviral, anti-inflammatory, and antioxidant properties, making it an ideal starting point for new drug discovery campaigns.[1][3]

The 7-Carboxylic Acid Moiety: A Handle for Synthetic Diversification

The carboxylic acid group at the C-7 position of the indole ring is a critical functional handle. It serves as a versatile point for synthetic modification, allowing for the creation of amides, esters, and other derivatives to modulate the compound's physicochemical properties, such as solubility, cell permeability, and metabolic stability.[6] Furthermore, this moiety can act as a key hydrogen bond donor or acceptor, facilitating crucial interactions with biological targets. Indole-7-carboxylic acid itself is a recognized building block in the synthesis of potential therapeutic agents, particularly in the development of novel anticancer and anti-inflammatory drugs.[6]

The N-Allyl Group: A Modulator of Activity and Specificity

Alkylation at the N-1 position of the indole ring is a common strategy to fine-tune biological activity. The introduction of an allyl group is particularly compelling. It increases the lipophilicity of the molecule, which can enhance membrane permeability and cellular uptake. Critically, the double bond of the allyl group provides a site for further chemical modification or metabolic interactions. Recent advances in synthetic chemistry, such as iridium-catalyzed asymmetric N-allylation, allow for the precise, enantioselective installation of chiral, branched allyl groups, opening avenues to create stereospecific derivatives with potentially improved potency and selectivity.[7]

A Logical Framework for Investigation

The convergence of these three structural features provides a strong rationale for investigating the biological activities of N-allyl indole-7-carboxylic acid derivatives. The indole core provides the foundational pharmacophore, the 7-carboxylic acid enables library development and target interaction, and the N-allyl group modulates physicochemical properties and introduces structural novelty.

Part 2: Synthesis and Characterization Workflow

A systematic investigation begins with a robust and reproducible synthetic strategy to generate a library of derivatives for screening.

Proposed Synthetic Workflow

The following workflow outlines a general approach to synthesizing a diverse library of N-allyl indole-7-carboxylic acid derivatives, starting from commercially available materials.

Step-by-Step Synthesis Protocol (Example: Amide Derivative)

-

Rationale: This protocol prioritizes a common and reliable method. Protecting the carboxylic acid as an ester prevents unwanted side reactions during the N-alkylation step. Sodium hydride is a strong base suitable for deprotonating the indole nitrogen, facilitating nucleophilic attack on the allyl halide. Finally, amide coupling is a robust method for generating diverse libraries.

-

Esterification (Protection):

-

Dissolve Indole-7-carboxylic acid (1.0 eq) in methanol.

-

Add sulfuric acid (catalytic amount, ~0.1 eq) dropwise at 0 °C.

-

Reflux the mixture for 4-6 hours, monitoring by TLC.

-

Upon completion, neutralize with a saturated sodium bicarbonate solution and extract with ethyl acetate.

-

Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield methyl indole-7-carboxylate.

-

-

N-Allylation:

-

Dissolve methyl indole-7-carboxylate (1.0 eq) in anhydrous DMF under an inert atmosphere (N₂ or Ar).

-

Cool the solution to 0 °C and add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.

-

Stir for 30 minutes at 0 °C, then add allyl bromide (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 8-12 hours, monitoring by TLC.

-

Quench the reaction carefully with ice-water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate. Purify by column chromatography to yield methyl 1-allyl-indole-7-carboxylate.

-

-

Saponification (Deprotection):

-

Dissolve the purified ester (1.0 eq) in a mixture of THF/Methanol/Water (2:1:1).

-

Add lithium hydroxide (2.0 eq) and stir at room temperature for 2-4 hours.

-

Acidify the mixture to pH ~3 with 1N HCl.

-

Extract with ethyl acetate, dry the organic layer, and concentrate to yield N-allyl indole-7-carboxylic acid.

-

-

Amide Coupling (Diversification):

-

Dissolve N-allyl indole-7-carboxylic acid (1.0 eq), a selected primary or secondary amine (1.1 eq), and HATU (1.2 eq) in anhydrous DMF.

-

Add DIPEA (2.0 eq) and stir at room temperature for 12-24 hours.

-

Dilute with water and extract with ethyl acetate.

-

Wash the organic layer sequentially with 1N HCl, saturated sodium bicarbonate, and brine.

-

Dry, concentrate, and purify via column chromatography or preparative HPLC to yield the final amide derivative.

-

Characterization Protocol

-

Trustworthiness: Each synthesized compound must be rigorously characterized to ensure its identity, purity, and stability before biological testing. This is a self-validating step to ensure that any observed biological activity is attributable to the intended molecule.

-

Thin Layer Chromatography (TLC): To monitor reaction progress and assess crude purity.

-

High-Performance Liquid Chromatography (HPLC): To determine the final purity of the compound (target >95%).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and atom connectivity.

-

High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition and exact mass of the synthesized compound.

-

Part 3: Investigating Primary Biological Activities

Based on the extensive literature on indole derivatives, three primary areas of biological activity present the most promising avenues for investigation: anticancer, anti-inflammatory, and antimicrobial.[8][9][10]

Anticancer Activity

-

Rationale: Indole derivatives are well-established anticancer agents that can induce apoptosis, inhibit cell cycle progression, and disrupt key signaling pathways.[11][12] Natural indole alkaloids like vinblastine function by inhibiting microtubule polymerization, a critical process in cell division.[13] Synthetic indoles have been shown to target protein kinases like EGFR and the PI3K/AKT/mTOR pathway, which are frequently dysregulated in cancer.[13][14]

-

Key Cellular Targets & Pathways:

-

Tubulin Polymerization: Essential for mitotic spindle formation during cell division. Inhibition leads to G2/M cell cycle arrest and apoptosis.

-

PI3K/AKT/mTOR Pathway: A central signaling cascade that regulates cell growth, proliferation, and survival. Its inhibition is a major goal in cancer therapy.[13]

-

-

Experimental Protocols:

Protocol 3.1.1: In Vitro Cytotoxicity (MTT Assay)

-

Cell Seeding: Seed cancer cell lines (e.g., MCF-7 for breast, A549 for lung) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with medium containing the compounds (and a vehicle control, e.g., 0.1% DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

-

Anti-inflammatory Activity

-

Rationale: Inflammation is a key pathological feature of many chronic diseases. Indole derivatives, such as Indomethacin, are potent nonsteroidal anti-inflammatory drugs (NSAIDs).[4] Newer derivatives have been shown to modulate key inflammatory pathways by inhibiting the production of nitric oxide (NO) and pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[15][16]

-

Experimental Protocol:

Protocol 3.2.1: Nitric Oxide (NO) Inhibition in Macrophages

-

Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at 5 x 10⁴ cells/well and incubate overnight.

-

Pre-treatment: Treat the cells with various concentrations of the test compounds for 1 hour.

-

Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS) (1 µg/mL) to the wells. Include non-stimulated and vehicle controls. Incubate for 24 hours.

-

Griess Assay: Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

-

Reagent Addition: Add 50 µL of Griess Reagent A (sulfanilamide solution) followed by 50 µL of Griess Reagent B (NED solution) to each well.

-

Data Acquisition: Measure the absorbance at 540 nm. Use a sodium nitrite standard curve to quantify the nitrite concentration.

-

Analysis: Determine the percentage of NO inhibition compared to the LPS-stimulated vehicle control. A preliminary MTT assay should be run in parallel to ensure the observed inhibition is not due to cytotoxicity.

-

Antimicrobial Activity

-

Rationale: The rise of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Indole and its derivatives have demonstrated significant antimicrobial and antibiofilm activities against a range of pathogenic bacteria and fungi.[10][17][18] They can act synergistically with existing antibiotics and disrupt bacterial communication systems.

-

Experimental Protocol:

Protocol 3.3.1: Minimum Inhibitory Concentration (MIC) Determination

-

Preparation: In a 96-well plate, prepare two-fold serial dilutions of the test compounds in appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Inoculation: Add a standardized inoculum of the microbial strain (e.g., Staphylococcus aureus, Escherichia coli) to each well to achieve a final concentration of ~5 x 10⁵ CFU/mL.

-

Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Data Acquisition: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

-

Validation: The assay is validated if there is clear growth in the positive control well and no growth in the negative control well.

-

Part 4: Data Summary and Future Directions

Systematic evaluation requires clear and comparative data presentation.

Hypothetical Data Summary Table

The results from the initial screening assays should be compiled into a summary table to facilitate structure-activity relationship (SAR) analysis.

| Compound ID | R-Group (at C7-Amide) | Anticancer IC₅₀ (µM) [MCF-7] | Anti-inflammatory IC₅₀ (µM) [NO Inhibition] | Antimicrobial MIC (µg/mL) [S. aureus] |

| IDA-001 | Benzyl | 12.5 | 25.8 | 64 |

| IDA-002 | 4-Fluorobenzyl | 8.2 | 15.1 | 32 |

| IDA-003 | Cyclohexyl | > 100 | 78.4 | > 128 |

| IDA-004 | Pyridin-4-ylmethyl | 5.5 | 11.3 | 16 |

Future Directions

-

Lead Identification: Compounds showing high potency (low IC₅₀ or MIC values) and selectivity (low toxicity to normal cells) in primary screens are identified as "hits" or "leads".

-

Mechanism of Action Studies: For promising hits, further assays are required to elucidate the specific molecular mechanism. For an anticancer lead, this could involve Western blotting to probe for phosphorylation changes in the PI3K/AKT pathway or a tubulin polymerization assay.

-

Structure-Activity Relationship (SAR): Synthesize a focused library of analogs around the lead compound to understand which structural features are critical for activity and to optimize for potency and reduced toxicity.

-

In Vivo Studies: The most promising lead compounds should be advanced to animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

References

A numbered list of all cited sources with full details and clickable URLs will be consolidated here.

-

Indole Derivatives as Anti-Lung Cancer Agents. Encyclopedia.pub. [Link]

-

Different mechanisms of indole derivatives as anticancer agents. ResearchGate. [Link]

-

Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. Bentham Science. [Link]

-

Recent Development in Indole Derivatives as Anticancer Agents for Breast Cancer. Ingenta Connect. [Link]

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. [Link]

-

Indole – a promising pharmacophore in recent antiviral drug discovery. National Center for Biotechnology Information. [Link]

-

Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent. MDPI. [Link]

-

Iridium-Catalyzed Regio- and Enantioselective N-Allylation of Indoles. National Center for Biotechnology Information. [Link]

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). National Center for Biotechnology Information. [Link]

-

(PDF) Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). ResearchGate. [Link]

-

(PDF) Synthesis of N ‐Protected/Free Indole‐7‐Carboxaldehyde. Academia.edu. [Link]

-

Indole carboxylic acid esters of melampomagnolide B are potent anticancer agents against both hematological and solid tumor cells. National Center for Biotechnology Information. [Link]

-

Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Royal Society of Chemistry. [Link]

-

Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. National Center for Biotechnology Information. [Link]

-

Recent advancements on biological activity of indole and their derivatives: A review. ResearchGate. [Link]

-

Antimicrobial and antiviral screening of novel indole carboxamide and propanamide derivatives. PubMed. [Link]

-

Synthesis, anticancer and antioxidant properties of new indole and pyranoindole derivatives. ResearchGate. [Link]

-

442 Synthesis, Characterization and Anti-Inflammatory and Antipyreticevaluationof Novel Indole Derivatives. ResearchGate. [Link]

-

Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. PubMed. [Link]

-

A DIRECT N-ACYLATION OF INDOLE WITH CARBOXYLIC ACIDS. Heterocycles. [Link]

-

Synthesis of indole‐N‐carboxylic acids. ResearchGate. [Link]

-

Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers. [Link]

-

Anti-inflammatory Activity of Indole and Amide Derivatives of Ursolic Acid: Design, Synthesis, and Docking Studies. ChemRxiv. [Link]

-

Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. National Center for Biotechnology Information. [Link]

-

Recent advancements on biological activity of indole and their derivatives: A review. Chulalongkorn University. [Link]

-

Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. National Center for Biotechnology Information. [Link]

-

Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. Royal Society of Chemistry. [Link]

-

Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. MDPI. [Link]

-

Synthesis of some novel 1H-Indole derivatives with antibacterial activity and antifungal activity. Letters in Applied NanoBioScience. [Link]

-

Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives. MDPI. [Link]

-

A novel series of dipeptide derivatives containing indole-3-carboxylic acid conjugates as potential antimicrobial agents: the design, solid phase peptide synthesis, in vitro biological evaluation, and molecular docking study. Royal Society of Chemistry. [Link]

-

Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. National Center for Biotechnology Information. [Link]

-

Anti-Inflammatory Activity of N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide Derivative via sGC-NO/Cytokine Pathway. MDPI. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 4. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Iridium-Catalyzed Regio- and Enantioselective N-Allylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. jbarbiomed.com [jbarbiomed.com]

- 10. nanobioletters.com [nanobioletters.com]

- 11. benthamdirect.com [benthamdirect.com]

- 12. Recent Development in Indole Derivatives as Anticancer Agents for Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) [mdpi.com]

- 14. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. chemrxiv.org [chemrxiv.org]

- 16. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: A Chemist's Guide to the Synthesis of 7-Carboxy-N-allylindole

Abstract

This document provides a comprehensive, field-proven guide for the synthesis of 7-carboxy-N-allylindole from indole-7-carboxylic acid. N-functionalized indoles are privileged scaffolds in medicinal chemistry and materials science, and their synthesis is a cornerstone of modern organic chemistry.[1] The direct N-allylation of indole-7-carboxylic acid presents a unique chemical challenge due to the presence of two acidic protons: the carboxylic acid (pKa ≈ 4-5) and the indole N-H (pKa ≈ 17). This guide details a robust, three-stage strategy involving protection of the carboxylic acid, N-alkylation of the indole nitrogen, and subsequent deprotection to yield the target compound. We will delve into the causality behind experimental choices, provide self-validating protocols, and offer troubleshooting insights to ensure a successful and reproducible synthesis.

Strategic Considerations: The Challenge of Dual Acidity

The core challenge in this synthesis is the selective alkylation of the indole nitrogen in the presence of a much more acidic carboxylic acid group. A base strong enough to deprotonate the indole N-H will invariably deprotonate the carboxylic acid first.

-

Expertise & Experience: Attempting a one-pot, direct N-alkylation by using two or more equivalents of a strong base (e.g., Sodium Hydride, NaH) is fraught with difficulty. The resulting dianion often exhibits poor solubility in common organic solvents like THF or DMF, leading to a heterogeneous mixture, unpredictable reactivity, and low yields. Furthermore, the carboxylate anion can influence the regioselectivity of the alkylation.

-

The Recommended Approach: A Protection Strategy: To circumvent these issues, a more controlled and reliable three-step sequence is employed. This strategy is a classic example of how protecting groups are essential in multi-step organic synthesis to achieve chemoselectivity.[2][3]

-

Protection: The carboxylic acid is temporarily converted into an ester (e.g., a methyl or ethyl ester). This removes the highly acidic proton, preventing interference in the subsequent N-alkylation step.

-

N-Allylation: With the carboxylic acid protected, the indole N-H can be cleanly deprotonated using a strong base to form the nucleophilic indolate anion, which then reacts with an allyl halide.[4][5]

-

Deprotection: The ester is hydrolyzed back to the carboxylic acid to yield the final product.

-

This methodical approach ensures high yields and purity by addressing each reactive site independently.

Visualized Synthesis Workflow

The following diagram outlines the complete synthetic pathway from indole-7-carboxylic acid to the final product, 7-carboxy-N-allylindole.

Caption: Workflow for the three-step synthesis of 7-carboxy-N-allylindole.

Detailed Experimental Protocols

Trustworthiness: Each step includes in-process checks (TLC monitoring) to validate reaction progress and completion, ensuring a self-validating workflow.

Materials & Reagents

| Reagent/Material | Grade | Supplier Example |

| Indole-7-carboxylic acid | ≥97% | Sigma-Aldrich |

| Methanol (MeOH) | Anhydrous | Fisher Scientific |

| Sulfuric Acid (H₂SO₄) | Concentrated, 98% | VWR |

| Sodium Bicarbonate (NaHCO₃) | Reagent Grade | J.T. Baker |

| Sodium Hydride (NaH) | 60% dispersion in oil | Acros Organics |

| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich |

| Allyl Bromide | 99% | Alfa Aesar |

| Lithium Hydroxide (LiOH) | Monohydrate, ≥98% | Sigma-Aldrich |

| Tetrahydrofuran (THF) | HPLC Grade | Fisher Scientific |

| Diethyl Ether (Et₂O) | Reagent Grade | VWR |

| Ethyl Acetate (EtOAc) | HPLC Grade | VWR |

| Hexanes | HPLC Grade | VWR |

| Hydrochloric Acid (HCl) | 1M and 2M solutions | LabChem |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular | EMD Millipore |

| Silica Gel | 230-400 mesh | Sorbent Technologies |

| TLC Plates | Silica Gel 60 F₂₅₄ | Merck |

Protocol 1: Protection via Fischer Esterification

Rationale: This classic acid-catalyzed reaction efficiently converts the carboxylic acid to its methyl ester. Methanol is used as both the reagent and solvent, and a catalytic amount of sulfuric acid drives the equilibrium towards the product.

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add indole-7-carboxylic acid (5.0 g, 31.0 mmol).

-

Reagent Addition: Add anhydrous methanol (100 mL) followed by the slow, dropwise addition of concentrated sulfuric acid (1 mL).

-

Heating: Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours.

-

In-Process Validation (TLC): Monitor the reaction's progress using TLC (Eluent: 30% Ethyl Acetate in Hexanes). The starting material should show a baseline spot, while the product, methyl indole-7-carboxylate, will have a higher Rf value. The reaction is complete when the starting material spot is no longer visible.

-

Work-up: Cool the reaction mixture to room temperature. Carefully pour it into a beaker containing ice water (200 mL).

-

Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate until gas evolution ceases and the pH is neutral (~7-8).

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).

-

Washing & Drying: Combine the organic layers and wash with brine (1 x 100 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product is often pure enough for the next step. If necessary, purify by flash column chromatography on silica gel.

-

Characterization: Obtain ¹H NMR and mass spectrometry data to confirm the structure of methyl indole-7-carboxylate. The disappearance of the broad carboxylic acid proton and the appearance of a singlet around 3.9 ppm for the methyl ester are key indicators.

Protocol 2: N-Allylation of Methyl Indole-7-carboxylate

Rationale: The N-alkylation of indoles requires a strong base to generate the indolate anion.[4] Sodium hydride (NaH) is an excellent choice for this transformation.[5] Anhydrous DMF is used as a polar aprotic solvent, which effectively solvates the sodium cation and promotes the S_N2 reaction.[4] The reaction is initiated at 0°C to control the exothermic deprotonation step.

-

Reaction Setup: To a flame-dried 250 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), add sodium hydride (60% dispersion in mineral oil, 1.5 g, 37.5 mmol, 1.2 eq.).

-

Solvent Addition: Carefully wash the NaH with anhydrous hexanes (2 x 10 mL) to remove the mineral oil, decanting the hexanes each time. Add anhydrous DMF (80 mL).

-

Deprotonation: Cool the suspension to 0°C using an ice bath. Dissolve the methyl indole-7-carboxylate (from Protocol 1, ~31.0 mmol, 1.0 eq.) in anhydrous DMF (20 mL) and add it dropwise to the NaH suspension over 20 minutes. Stir at 0°C for an additional 30-45 minutes. Caution: Hydrogen gas is evolved.

-

Alkylation: While maintaining the temperature at 0°C, add allyl bromide (3.2 mL, 37.2 mmol, 1.2 eq.) dropwise. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

-

In-Process Validation (TLC): Monitor the reaction using TLC (Eluent: 20% Ethyl Acetate in Hexanes). The starting material spot should be consumed and a new, higher Rf product spot should appear.

-

Quenching: Once the reaction is complete, cool the flask back to 0°C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (50 mL).[4]

-

Extraction: Dilute with water (100 mL) and extract with diethyl ether (3 x 100 mL).

-

Washing & Drying: Combine the organic layers and wash with water (2 x 100 mL) and then brine (1 x 100 mL). Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 5% to 20% ethyl acetate in hexanes).

-

Characterization: Confirm the structure of methyl 1-allyl-1H-indole-7-carboxylate by ¹H and ¹³C NMR. Look for the disappearance of the N-H proton signal and the appearance of characteristic allyl group signals (a multiplet around 5.9-6.1 ppm, two doublets around 5.0-5.2 ppm, and a doublet around 4.8 ppm).[6]

Protocol 3: Deprotection via Saponification

Rationale: The final step is the hydrolysis of the methyl ester back to the carboxylic acid. Saponification using a base like lithium hydroxide (LiOH) in a mixed solvent system (THF/water) is a mild and effective method that minimizes side reactions.[3]

-

Reaction Setup: Dissolve the purified N-allylated ester (from Protocol 2, ~25 mmol, 1.0 eq.) in a mixture of THF (100 mL) and water (50 mL) in a 250 mL round-bottom flask.

-

Reagent Addition: Add lithium hydroxide monohydrate (2.1 g, 50 mmol, 2.0 eq.) and stir the mixture at room temperature for 3-5 hours.

-

In-Process Validation (TLC): Monitor the reaction using TLC (Eluent: 50% Ethyl Acetate in Hexanes). The starting ester spot should be replaced by a new, baseline spot corresponding to the carboxylate salt.

-

Work-up: Once the reaction is complete, remove the THF under reduced pressure. Dilute the remaining aqueous solution with water (50 mL).

-

Acidification: Cool the solution in an ice bath and carefully acidify to pH ~2 by adding 2M HCl. A precipitate of the carboxylic acid should form.

-

Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold water (2 x 30 mL).[7]

-

Drying: Dry the purified 7-carboxy-N-allylindole in a vacuum oven at 40-50°C to a constant weight.

-

Final Characterization: Obtain final ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) data to confirm the structure and purity of the final product. In the ¹H NMR, the methyl ester singlet will be absent, and a broad singlet for the carboxylic acid proton will appear downfield (>10 ppm).

Quantitative Data Summary

| Step | Starting Material | Molar Eq. | Key Reagents | Molar Eq. | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |

| 1. Protection | Indole-7-carboxylic acid | 1.0 | MeOH / H₂SO₄ | Solvent / cat. | MeOH | 65 | 4-6 | 90-95 |

| 2. N-Allylation | Methyl indole-7-carboxylate | 1.0 | NaH / Allyl Bromide | 1.2 / 1.2 | DMF | 0 to RT | 2-4 | 80-88 |

| 3. Deprotection | Methyl 1-allyl-indole-7-carboxylate | 1.0 | LiOH | 2.0 | THF/H₂O | RT | 3-5 | 92-98 |

Troubleshooting Guide

| Issue | Probable Cause | Suggested Solution |

| Low yield in Step 1 (Protection) | Incomplete reaction; insufficient acid catalyst. | Increase reaction time. Add an additional small portion of H₂SO₄. Ensure methanol is anhydrous. |

| Low yield in Step 2 (N-Allylation) | Incomplete deprotonation (wet reagents/solvents); C3-alkylation side reaction. | Use freshly opened anhydrous DMF and properly washed NaH. Perform deprotonation for a longer duration. C3-alkylation is less common with a C7-substituent but can be minimized by ensuring full deprotonation.[4] |

| Ester hydrolysis during N-Allylation | Presence of water or hydroxide in the reaction. | Ensure all reagents and glassware are scrupulously dry. Use a high-purity grade of NaH. |

| Incomplete hydrolysis in Step 3 | Insufficient base or reaction time. | Add more LiOH and allow the reaction to stir for a longer period. Gentle warming (to 40°C) can be applied if necessary, but monitor for potential side reactions. |

Conclusion

The synthesis of 7-carboxy-N-allylindole is effectively achieved through a reliable three-step sequence of protection, N-alkylation, and deprotection. This methodology successfully navigates the challenge posed by the dual acidic sites of the starting material, offering a high-yielding and scalable route to this valuable indole derivative. By understanding the chemical principles behind each step, researchers can confidently apply and adapt this protocol for the synthesis of other functionalized indole compounds.

References

- Technical Support Center: Selective N-Alkylation of Indoles. BenchChem. [Link: https://www.benchchem.

- Protecting group - Wikipedia. Wikipedia. [Link: https://en.wikipedia.org/wiki/Protecting_group]

- US Patent 7067676B2 - N-alkylation of indole derivatives. Google Patents. [Link: https://patents.google.

- Experimental procedures, characterization data and copies of NMR spectra. Beilstein Journals. [Link: https://www.beilstein-journals.org/bjoc/content/support/2014/1860-5397-10-131-S1.pdf]

- Protecting Groups List. SynArchive. [Link: https://www.synarchive.com/protecting-groups]

- Enantioselective Catalytic Synthesis of N-alkylated Indoles. MDPI. [Link: https://www.mdpi.com/1420-3049/25/14/3268]

- Cobalt-catalysed reductive C–H alkylation of indoles using carboxylic acids and molecular hydrogen. TIB (Leibniz Information Centre for Science and Technology). [Link: https://www.tib.

- One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Publishing. [Link: https://pubs.rsc.org/en/content/articlelanding/2021/ob/d0ob02324a]

- in the chemical literature: N-alkylation of an indole. YouTube. [Link: https://www.youtube.

- A DIRECT N-ACYLATION OF INDOLE WITH CARBOXYLIC ACIDS. KURENAI-R (Kyoto University Research Information Repository). [Link: https://repository.kulib.kyoto-u.ac.jp/dspace/bitstream/2433/238125/2/cbn362_207.pdf]

- Indole-7-carboxylic acid, 97%. Fisher Scientific. [Link: https://www.fishersci.com/shop/products/indole-7-carboxylic-acid-97/AAH5493103]

- Iridium-Catalyzed Regio- and Enantioselective N-Allylation of Indoles. PMC (PubMed Central). [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3652611/]

- Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. PMC (PubMed Central). [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6270830/]

- Protocol for N-Alkylation of 7-Fluoro-1H-indole. BenchChem. [Link: https://www.benchchem.

- Protecting Groups. chem.iitb.ac.in. [Link: http://www.chem.iitb.ac.in/~kpk/CH-401_2012/Handouts/CH-401-PGs.pdf]

- An Improved Process for the N-Alkylation of Indoles Using Chiral N-Protected 2-Methylaziridines. ResearchGate. [Link: https://www.researchgate.net/publication/236136701_An_Improved_Process_for_the_N-Alkylation_of_Indoles_Using_Chiral_N-Protected_2-Methylaziridines]

- US Patent 3012040A - Process for n-alkylation of indoles. Google Patents. [Link: https://patents.google.

- How do I perform alkylation of indole NH of harmine hydrochloride salt using sodium hydride and alkyl bromide? ResearchGate. [Link: https://www.researchgate.net/post/How_do_I_perform_alkylation_of_indole_NH_of_harmine_hydrochloride_salt_using_sodium_hydride_and_alkyl_bromide]

- General procedures for the purification of Carboxylic acids. Chempedia - LookChem. [Link: https://www.lookchem.

- Indole‐N‐Carboxylic Acids and Indole‐N‐Carboxamides in Organic Synthesis. Wiley Online Library. [Link: https://onlinelibrary.wiley.com/doi/10.1002/asia.201901806]

- Optimizing reaction conditions for the derivatization of methyl indole-3-carboxylate. BenchChem. [Link: https://www.benchchem.

- Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. [Link: https://digital.library.unt.edu/ark:/67531/metadc1065269/]

- Expanded views of ¹H NMR spectra of compounds 7a, 7b and 9 in the methine group region. ResearchGate. [Link: https://www.researchgate.net/figure/Expanded-views-of-1-H-NMR-spectra-of-compounds-7a-7b-and-9-in-the-methine-group-region_fig2_282585250]

- Substituted carboxylic compound synthesis by allylation. Organic Chemistry Portal. [Link: https://www.organic-chemistry.

- Indole-7-carboxylic acid | 1670-83-3. Sigma-Aldrich. [Link: https://www.sigmaaldrich.com/US/en/product/aldrich/650450]

- 1H-Indole-7-carboxylic acid | C9H7NO2 | CID 74281. PubChem. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/74281]

- Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB (Escola Superior Agrária - Instituto Politécnico de Bragança). [Link: https://bibliotecadigital.ipb.pt/bitstream/10198/1020/1/Advanced%20NMR%20techniques%20for%20structural%20characterization%20of%20heterocyclic%20structures.pdf]

- US Patent 3709795A - Purification of carboxylic acids by chemical treatment and distillation. Google Patents. [Link: https://patents.google.

- Indole-N-Carboxylic Acids and Indole-N-Carboxamides in Organic Synthesis. PubMed. [Link: https://pubmed.ncbi.nlm.nih.gov/32056379/]

Sources

- 1. Indole-N-Carboxylic Acids and Indole-N-Carboxamides in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protecting group - Wikipedia [en.wikipedia.org]

- 3. chem.iitb.ac.in [chem.iitb.ac.in]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. youtube.com [youtube.com]

- 6. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing the N-allylation of Indole-7-carboxylic Acid

Introduction

Welcome to the technical support guide for the N-allylation of indole-7-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals who are working with this specific transformation. The N-allylation of indoles is a fundamental reaction in organic synthesis, providing a key structural motif in many biologically active compounds. However, the presence of the carboxylic acid group at the 7-position introduces unique challenges that can impact reaction efficiency and yield.

This guide provides a structured approach to troubleshooting common issues encountered during this synthesis. It is organized into a series of frequently asked questions (FAQs) and detailed troubleshooting guides, moving from common problems to specific, actionable solutions. Our goal is to provide not just procedural steps, but also the underlying scientific reasoning to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: Why is my N-allylation of indole-7-carboxylic acid giving low yields?

Low yields in this reaction can stem from several factors. The primary challenge is the presence of two acidic protons: one on the indole nitrogen (N-H) and one on the carboxylic acid (O-H). The base used for the reaction can deprotonate both sites. Deprotonation of the carboxylic acid is generally favored, forming a carboxylate salt. This can complicate the desired N-alkylation. Incomplete deprotonation of the indole nitrogen can also lead to low reactivity.[1][2]

Q2: I am observing significant amounts of starting material, even after prolonged reaction times. What is the likely cause?

Unreacted starting material is often a sign of insufficient activation of the indole nitrogen. This could be due to the use of a base that is not strong enough to effectively deprotonate the indole N-H in the presence of the more acidic carboxylic acid.[2] Alternatively, the reaction temperature may be too low, or the chosen solvent may not be optimal for the reaction.[1][2]

Q3: Besides the desired N-allyl product, what are the common side products I should be aware of?

A significant side reaction to consider is the potential for decarboxylation of the indole-7-carboxylic acid, particularly under harsh basic conditions or at elevated temperatures.[3][4] This would result in the formation of N-allyl-indole. Another possibility, though less common in this specific substrate due to the electron-withdrawing nature of the carboxylate, is C3-allylation of the indole ring.[2]

Q4: Can I perform the N-allylation without protecting the carboxylic acid group?